2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by functionalization at specific positions to introduce the ethyl, fluoro, and methyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and halogenating agents. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluoro group with various functional groups .
Scientific Research Applications
2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-5-fluoropyrazole
- 2-methyl-4-fluoropyrazole
- 3-ethyl-5-methylpyrazole
Uniqueness
2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the ethyl and methyl groups contribute to its stability and solubility. This combination of features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
2-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-5-18-11(6-8(2)15-18)14-7-10-9(3)16-17(4)12(10)13;/h6,14H,5,7H2,1-4H3;1H |
InChI Key |
QCHJPUSKWJBEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
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